molecular formula C17H16ClFN6O B10990663 N-(3-chloro-4-fluorophenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

N-(3-chloro-4-fluorophenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

Cat. No.: B10990663
M. Wt: 374.8 g/mol
InChI Key: CZZHKXMWONZJGJ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a complex organic compound featuring a piperidine ring, a triazolopyridazine moiety, and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs .

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a kinase inhibitor, which can regulate various cellular processes.

    Medicine: Investigated for its potential therapeutic applications, particularly in cancer treatment due to its ability to inhibit specific kinases involved in cell proliferation.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the regulation of cellular processes such as cell division and apoptosis. This makes it a potential candidate for cancer therapy .

Properties

Molecular Formula

C17H16ClFN6O

Molecular Weight

374.8 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C17H16ClFN6O/c18-13-9-12(1-2-14(13)19)21-17(26)11-5-7-24(8-6-11)16-4-3-15-22-20-10-25(15)23-16/h1-4,9-11H,5-8H2,(H,21,26)

InChI Key

CZZHKXMWONZJGJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC(=C(C=C2)F)Cl)C3=NN4C=NN=C4C=C3

Origin of Product

United States

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